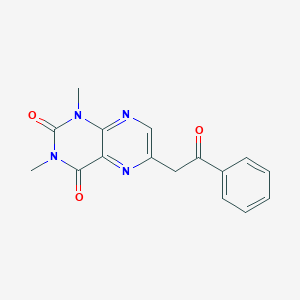
1,3-Dimethyl-6-phenacylpteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-phenacylpteridine-2,4-dione is a chemical compound with the molecular formula C₁₆H₁₄N₄O₃ and a molecular weight of 310.31 g/mol This compound is known for its unique structure, which includes a pteridine core substituted with dimethyl and phenacyl groups
Vorbereitungsmethoden
The synthesis of 1,3-dimethyl-6-phenacylpteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pteridine precursors with phenacyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dimethyl-6-phenacylpteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-phenacylpteridine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors involved in various diseases.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-6-phenacylpteridine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and subsequent reactions. This mechanism is particularly relevant in its potential use as an anticancer or antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-6-phenacylpteridine-2,4-dione can be compared with other pteridine derivatives, such as:
1,3-Dimethyl-6-aminopteridine-2,4-dione: This compound has an amino group instead of a phenacyl group, which alters its reactivity and biological activity.
1,3-Dimethyl-6-methylpteridine-2,4-dione: The presence of a methyl group instead of a phenacyl group results in different chemical and physical properties.
1,3-Dimethyl-6-hydroxypteridine-2,4-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
647826-49-1 |
|---|---|
Molekularformel |
C16H14N4O3 |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
1,3-dimethyl-6-phenacylpteridine-2,4-dione |
InChI |
InChI=1S/C16H14N4O3/c1-19-14-13(15(22)20(2)16(19)23)18-11(9-17-14)8-12(21)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
RWRARCHLNJNTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


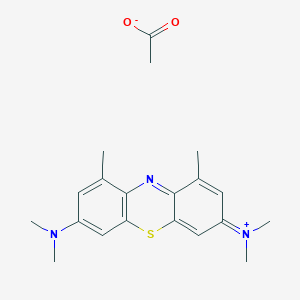
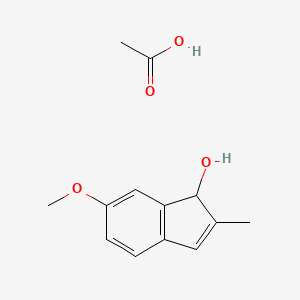
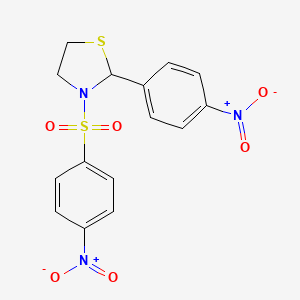
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)


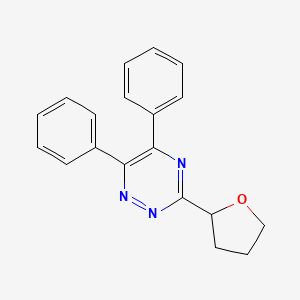
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
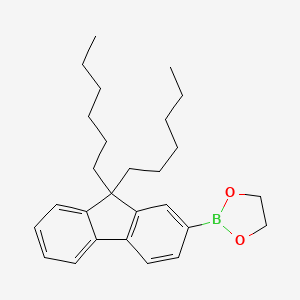
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
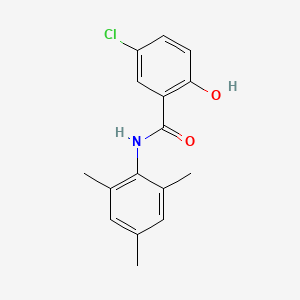
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
